5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene
Description
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene is a norbornadiene-derived compound featuring a bicyclic 1,4-methanonaphthalene core substituted with benzyloxy groups at the 5- and 8-positions. This structure combines the rigidity of the norbornene system with the steric and electronic effects of aromatic ether substituents. Such substituted methanonaphthalenes are valued in medicinal and materials chemistry due to their unique stereoelectronic properties, which influence reactivity and biological activity .
Properties
CAS No. |
920287-08-7 |
|---|---|
Molecular Formula |
C25H22O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3,6-bis(phenylmethoxy)tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C25H22O2/c1-3-7-18(8-4-1)16-26-22-13-14-23(27-17-19-9-5-2-6-10-19)25-21-12-11-20(15-21)24(22)25/h1-14,20-21H,15-17H2 |
InChI Key |
RGBLZSQZSZXPAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3=C(C=CC(=C23)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the benzylation of a naphthalene derivative, followed by a series of reduction and cyclization reactions to form the dihydro-methanonaphthalene core. The reaction conditions often require the use of strong bases and reducing agents, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures for handling reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene core.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Substitution reactions may involve nucleophiles like sodium methoxide (NaOMe) or electrophiles like benzyl chloride (C₆H₅CH₂Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated naphthalene compounds.
Scientific Research Applications
Organic Synthesis
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene serves as a versatile intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for the development of more complex molecules.
- Reagent for Synthesis : The compound is often used as a reagent in the synthesis of liquid crystal polymers. These polymers have applications in display technologies and optical devices due to their unique optical properties .
- Building Block for Derivatives : It can be modified to produce derivatives that exhibit enhanced properties. For example, derivatives containing functional groups such as methoxy or acetoxy can be synthesized from this compound, which can further be used in the development of pharmaceuticals or agrochemicals .
Material Science
The compound's properties make it suitable for applications in material science:
- Liquid Crystals : Its derivatives are explored for use in liquid crystal displays (LCDs). The incorporation of 5,8-bis(benzyloxy) groups enhances the thermal stability and electro-optical properties of liquid crystal materials .
- Polymers : The compound is utilized in creating high-performance polymers that exhibit desirable mechanical and thermal properties. These materials are crucial for applications ranging from consumer electronics to aerospace engineering .
Medicinal Chemistry
In medicinal chemistry, 5,8-bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene has shown promise for various therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of this compound may possess anticancer properties. Studies have demonstrated that certain modifications can enhance its efficacy against specific cancer cell lines .
- Drug Delivery Systems : The compound’s ability to form liposomes makes it a candidate for drug delivery systems. Liposomes can encapsulate drugs and improve their bioavailability and targeted delivery to specific tissues .
Case Studies
Several case studies highlight the practical applications of 5,8-bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene:
Mechanism of Action
The mechanism of action of 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its potential anti-cancer activity may be due to its ability to inhibit certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on yields of analogous benzyl-protected norbornadienes .
Key Observations:
- Benzyloxy vs. Hydroxyl Groups: The benzyloxy substituents in the target compound enhance stability and lipophilicity compared to the hydroxyl groups in DDMN, making it more suitable for organic synthesis and drug delivery . DDMN, however, exhibits superior antioxidant activity due to its free phenolic groups, which directly scavenge hydroxyl radicals .
- Positional Isomerism: The 5,7-bis(benzyloxy) analog () demonstrates that substituent positioning significantly affects steric interactions and reactivity. The 5,8-substitution pattern in the target compound may confer distinct electronic properties due to symmetrical para-positions on the naphthoquinone core .
- Nitro vs. Benzyloxy Derivatives: The nitro-substituted analog () highlights the versatility of the norbornadiene scaffold in accommodating electron-withdrawing groups, which can modulate reactivity in cycloaddition or substitution reactions .
Spectroscopic and Physical Properties
Table 3: NMR Data Comparison (Selected Protons)
Analysis:
- Benzyloxy groups induce downfield shifts in bridgehead protons (δ 3.8–4.0 ppm) compared to DDMN (δ 3.5–3.7 ppm), reflecting increased electron withdrawal .
- Aromatic protons in benzyloxy derivatives appear upfield (δ 6.6–7.3 ppm) relative to nitro or methoxy analogs, suggesting subtle electronic modulation by substituents .
Biological Activity
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene is with a molecular weight of approximately 342.45 g/mol. The structure features two benzyloxy groups attached to a naphthalene core, which may contribute to its biological properties.
Anticancer Properties
Research indicates that compounds similar to 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene exhibit significant anticancer activity. For instance, studies have shown that naphthalene derivatives can induce apoptosis in cancer cells through various pathways. A study by Zhang et al. (2019) demonstrated that naphthalene derivatives could inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the mitochondrial pathway .
| Study | Compound | Cell Line | Mechanism of Action | Result |
|---|---|---|---|---|
| Zhang et al. (2019) | Naphthalene derivative | MCF-7 (breast cancer) | Induces apoptosis | Significant inhibition of cell growth |
| Lee et al. (2020) | Similar derivative | A549 (lung cancer) | Cell cycle arrest | Reduced viability by 50% at 20 µM |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. A study conducted by Smith et al. (2020) reported that derivatives of methanonaphthalene exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of the bacterial cell membrane integrity .
| Study | Compound | Bacteria Tested | Mechanism of Action | Result |
|---|---|---|---|---|
| Smith et al. (2020) | Methanonaphthalene derivative | E. coli, S. aureus | Disruption of cell membrane | Inhibition zone diameter > 15 mm |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene has been investigated for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. A study by Kim et al. (2021) demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
The biological activities of 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), preventing progression through the cell cycle.
- Membrane Disruption : Alteration of lipid bilayer integrity in bacterial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
